molecular formula C14H16N4O5 B2435402 ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate CAS No. 941979-84-6

ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate

Cat. No. B2435402
CAS RN: 941979-84-6
M. Wt: 320.305
InChI Key: GGRQPENKJUXBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate is a useful research compound. Its molecular formula is C14H16N4O5 and its molecular weight is 320.305. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fluorescence Properties

Research by Krzyżak et al. (2015) explored the synthesis and fluorescence properties of new ester derivatives of isothiazolo[4,5-b] pyridine, which includes compounds structurally similar to ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate. These compounds exhibit differences in emission spectra in various solvents, highlighting their potential in fluorescence applications (Krzyżak et al., 2015).

Polymorphism in Pharmaceutical Compounds

Vogt et al. (2013) characterized two polymorphic forms of a compound structurally similar to ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate, using spectroscopic and diffractometric techniques. This study contributes to understanding the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Synthesis and Transformation Studies

Bevk et al. (2001) conducted a study on the synthesis and transformations of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, which is related to the compound . Their work involves reactions with various amines and hydrazines, contributing to the understanding of its chemical behavior and potential applications (Bevk et al., 2001).

Potential in Antitumor Activity

Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, which structurally relates to the compound . Their research indicated potential inhibitory effects against certain cancer cells, suggesting applications in antitumor activity (Xiong et al., 2009).

Studies on Catalytic Reactions

Wolf and Moskowitz (2011) discussed the use of a chiral bisoxazolidine in catalyzing asymmetric Reformatsky reactions with compounds similar to ethyl 3-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate. This showcases its utility in catalysis and synthesis of complex organic compounds (Wolf & Moskowitz, 2011).

properties

IUPAC Name

ethyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-4-22-9(19)5-6-17-12(20)10-11(16(3)14(17)21)15-13-18(10)7-8(2)23-13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRQPENKJUXBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18580407

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